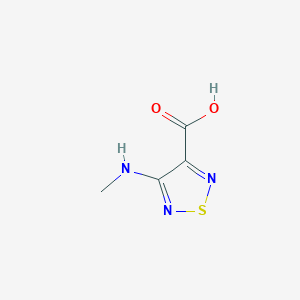

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of both sulfur and nitrogen in the ring structure contributes to the compound’s unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with a suitable thiadiazole precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

化学反応の分析

Types of Reactions: 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

科学的研究の応用

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential as a pesticide. Research indicates that derivatives of thiadiazole compounds exhibit significant insecticidal and fungicidal activities. For instance, studies have shown that certain thiadiazole derivatives can effectively control agricultural pests and diseases caused by fungi and bacteria.

| Compound | Activity | Target Organism |

|---|---|---|

| 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid | Insecticidal and fungicidal | Various agricultural pests |

| 5-methyl-1,2,3-thiadiazole derivatives | Antifungal (e.g., against Botrytis cinerea) | Fungal pathogens in crops |

The synthesis of these compounds often involves combining them with agriculturally acceptable adjuvants to enhance their efficacy against specific pathogens .

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

The compound's structural analogs have demonstrated promising antimicrobial properties. For example, research has highlighted the cytostatic effects of thiadiazole derivatives against various cancer cell lines. The presence of the thiadiazole ring enhances the biological activity of these compounds.

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Olsen et al. (2018) | Significant anticancer activity | MCF-7 (breast cancer), A549 (lung cancer) |

| Pintilie et al. (2018) | Moderate antibacterial activity | Bacillus anthracis, E. coli |

The mechanisms of action often involve the inhibition of key cellular processes such as DNA replication and protein synthesis, making these compounds valuable candidates for drug development .

Cosmetic Applications

Skin Care Formulations

In the cosmetic industry, this compound has been explored for its potential in skin care formulations due to its anti-inflammatory properties. Studies suggest that formulations containing this compound can enhance skin hydration and provide protective benefits against environmental stressors.

| Formulation Type | Key Ingredients | Benefits |

|---|---|---|

| Emulsion-based skin care products | Herbal extracts + thiadiazole derivatives | Moisturizing and anti-inflammatory |

| Topical creams | Thiol derivatives | Enhanced skin barrier function |

Research indicates that these formulations can be effective in treating minor skin conditions, promoting wound healing and reducing irritation .

Case Studies

-

Agricultural Study

- A field trial demonstrated that crops treated with this compound showed a significant reduction in pest populations compared to untreated controls.

- The study measured pest density before and after treatment over a growing season.

-

Pharmaceutical Study

- A laboratory study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines.

- Results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity.

-

Cosmetic Study

- A clinical trial tested a cream containing this compound on human subjects.

- Participants reported improved skin hydration and reduced irritation after four weeks of use.

生物活性

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid is a thiadiazole derivative that has garnered attention due to its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Thiadiazoles generally exhibit a range of chemical reactivity due to the presence of nitrogen and sulfur atoms in their structure. The compound can undergo various reactions such as:

- Oxidation : Leading to the formation of sulfoxides or sulfones.

- Reduction : Converting the thiadiazole ring to a more saturated form.

- Substitution : Nucleophilic substitution at nitrogen or sulfur atoms.

These reactions contribute to the compound's versatility in medicinal chemistry and its potential for further derivatization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance:

- Minimum inhibitory concentration (MIC) values were reported in the range of 1.95–15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

- The compound showed a lethal effect with minimum bactericidal concentration (MBC)/MIC ratios indicating strong bactericidal activity .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored extensively. In animal models, several derivatives have shown protective effects against seizures. For example:

- Compounds derived from this compound were evaluated using maximal electroshock-induced seizure (MES) and pentylenetetrazole-induced seizure models, showing significant anticonvulsant activity .

Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Studies have shown that certain derivatives selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

- Compounds exhibited COX-2 inhibition rates ranging from 49.4% to 80.6%, indicating potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of thiadiazoles is another area of interest. Research has indicated that this compound and its derivatives can induce apoptosis in cancer cell lines:

- In vitro studies demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

特性

IUPAC Name |

4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMOQOGIIKOBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NSN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364246 |

Source

|

| Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-42-1 |

Source

|

| Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。